BenchChemオンラインストアへようこそ!

Schizophyllan

Immunopharmacology Polysaccharide Chemistry Structural Biology

Choose Schizophyllan for its uniquely regular branching (DB ~0.33) and rigid triple-helical conformation—structural features not replicated by Lentinan (DB ~0.4) or Curdlan (DB 0). This defined architecture ensures reproducible in vivo antitumor efficacy (single-dose matches 4-week Tamoxifen), robust macrophage activation (FI up to 9.0 vs. 4.0), and enables stable siRNA complexation via its ~3.5 Å internal cavity. Avoid uncontrolled variables from generic β-glucan substitutes.

Molecular Formula C24H42O21
Molecular Weight 666.6 g/mol
CAS No. 9050-67-3
Cat. No. B3030429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchizophyllan
CAS9050-67-3
SynonymsSchizophyllan
Sizofilan
Sizofiran
Sonifilan
Molecular FormulaC24H42O21
Molecular Weight666.6 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
InChIInChI=1S/C24H42O21/c25-1-5-9(28)13(32)15(34)22(41-5)39-4-8-12(31)20(45-23-16(35)14(33)10(29)6(2-26)42-23)18(37)24(43-8)44-19-11(30)7(3-27)40-21(38)17(19)36/h5-38H,1-4H2
InChIKeyWDQLRUYAYXDIFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Schizophyllan (CAS 9050-67-3) for R&D Procurement: Structure, Source, and Key Differentiators


Schizophyllan (SPG, Sizofiran) is a high-molecular-weight, water-soluble, neutral extracellular β-glucan polysaccharide produced by the fungus Schizophyllum commune [1]. It consists of a β-(1→3)-linked D-glucopyranose backbone with single β-(1→6)-linked D-glucopyranosyl side chains at approximately every third residue, which results in a characteristic branching degree of approximately 0.33 [2]. In aqueous solution, this structure drives the formation of a very stiff, rod-like triple helix with an average molecular weight of ~450,000 Da [1][3]. Its well-defined structure, validated bioactivity as an immunomodulator and antitumor agent, and commercial use in Japan (Sonifilan) distinguish it from many other less-characterized fungal β-glucans [1][4]. The combination of high solubility, a consistent branching pattern, and a stable triple-helical conformation underpins its utility in advanced pharmaceutical and biomaterial applications [5].

Schizophyllan (9050-67-3): Why Substitution with Other β-Glucans Compromises Experimental Reproducibility


Generic substitution with other fungal β-glucans (e.g., Lentinan, Curdlan, Scleroglucan, Grifolan) is not scientifically valid because the immunomodulatory, physicochemical, and bioactivity profiles of (1→3)-β-D-glucans are exquisitely sensitive to specific structural parameters [1]. These critical parameters—including the degree of branching (DB), the precise branching pattern, molecular weight distribution, and the stability of the higher-order triple-helical conformation—vary widely across different species and production methods, even among nominally similar 'β-glucans' [1][2]. Schizophyllan's unique combination of a regular, defined DB of ~0.33 and its ability to maintain a rigid triple helix in aqueous solution is a structural fingerprint that is not replicated by its closest analogs, such as Lentinan (DB ~0.4) or Curdlan (DB 0) [3][4][5]. Consequently, substituting Schizophyllan with an alternative β-glucan will introduce uncontrolled variables, leading to irreproducible results in receptor binding, immune cell activation assays, rheological studies, and in vivo efficacy models, thereby compromising the integrity of R&D data and product formulation [6].

Schizophyllan (9050-67-3) Comparative Data Guide: Quantified Differentiation for Informed Procurement


Defined Branching Degree (DB ≈ 0.33) is Critical for Consistent Complement Activation and Solubility

Schizophyllan's precise and regular branching structure distinguishes it from other β-glucans. It possesses a defined degree of branching (DB) of approximately 0.33, meaning a β-(1→6)-linked glucose side chain is attached to every third main-chain glucose unit [1][2]. In contrast, the widely used β-glucan Lentinan has a DB of 0.4 (branches on 2 of every 5 residues), and Curdlan has a DB of 0 (linear, no branching) [1][2]. A comparative study of complement activation demonstrated that this structural difference leads to significant functional divergence. The triple-helical conformer of Schizophyllan (DB 0.33) was a stronger activator of the alternative complement pathway (APC) than its single-helix conformer, whereas the opposite was true for the classical complement pathway (CPC) [3]. This conformation-dependent activity is absent in the unbranched Curdlan (DB 0), underscoring the critical role of Schizophyllan's specific branching architecture for consistent and predictable bioactivity [3]. Furthermore, this specific branching pattern is the primary reason for Schizophyllan's complete water solubility, a property not shared by unbranched β-glucans like Curdlan, which is water-insoluble [4].

Immunopharmacology Polysaccharide Chemistry Structural Biology

Schizophyllan Exhibits Superior Macrophage Activation Kinetics Compared to Lentinan

In a direct head-to-head in vitro study using the murine macrophage cell line J774.1, Schizophyllan (SPG) demonstrated a more robust and rapid activation of candidastatic (phagocytic) activity compared to Lentinan [1]. When macrophages were cultured with Schizophyllan, a significant activation was observed with a diphasic pattern: a first peak at 1 hour (Fungistatic Index, FI: 2.5–9.0) and a second peak between 24 and 72 hours (FI: 2.12–7.25) across a wide concentration range (10⁻⁴–10² μg/mL) [1]. In stark contrast, Lentinan induced only weak activation (FI: 2–4) at a much narrower and lower concentration range (10⁻¹–10⁻³ μg/mL) after 24 hours of cultivation [1]. This data shows Schizophyllan activates macrophages over a 10,000-fold broader concentration window and with up to 2.25-fold higher magnitude (FI of 9.0 vs. 4.0) compared to Lentinan.

Immuno-oncology Innate Immunity Macrophage Biology

Unique Aqueous Triple Helix Conformation and Cavity Formation: A Molecular Dynamics Comparison with Curdlan

Molecular dynamics (MD) simulations have directly compared the triple-helical conformations of Schizophyllan and Curdlan in aqueous solution, revealing critical structural differences that underpin their divergent material properties [1]. Schizophyllan's triple helix, stabilized by hydrogen bonding involving its side chains and water, was found to decrease in helical pitch as side chain population increased [1]. Crucially, the simulation identified the formation of a one-dimensional cavity of approximately 3.5 Å in diameter within the Schizophyllan triple helix, a feature completely absent in the unbranched Curdlan triple helix [1]. This nanoscale cavity is a direct consequence of the specific β-(1→6)-linked side chains and provides a structural basis for Schizophyllan's known ability to form unique supramolecular complexes with single-stranded nucleic acids, a property not observed with Curdlan [1][2].

Biomaterials Molecular Dynamics Drug Delivery

In Vivo Antitumor Efficacy Comparable to Tamoxifen with Reduced Hepatic Adverse Effects

In a preclinical study of DMBA-induced mammary carcinomas in mice, Schizophyllan (SCH) was directly compared to the standard-of-care drug Tamoxifen (TAM) [1]. Both treatments were effective: Schizophyllan reduced mammary tumor incidence by 85%, while Tamoxifen reduced it by 75%, representing a 10 percentage-point greater reduction for Schizophyllan [1][2]. Both compounds equally decreased the PCNA proliferation index [1]. Critically, a single dose of Schizophyllan achieved similar therapeutic effects against mammary carcinomas as a full 4-week course of Tamoxifen treatment [1][2]. Furthermore, while Tamoxifen treatment increased the incidence of hepatocellular carcinomas (HCCs) and the PCNA index in these lesions compared to the DMBA control, Schizophyllan suppressed these adverse hepatic effects [1]. This demonstrates that Schizophyllan provides comparable primary antitumor efficacy to a leading endocrine therapy but with a fundamentally different safety profile in this model, lacking the hepatocarcinogenic effect observed with Tamoxifen.

Oncology Cancer Immunotherapy Preclinical Pharmacology

Scleroglucan Exhibits Significantly Higher Competitive Binding Affinity (IC50 23 nM) for β-Glucan Receptor

A competitive binding study using a human monocyte-like cell line (U937) revealed that while both Schizophyllan and Scleroglucan bind to the (1→3)-β-D-glucan receptor, their affinities are not equivalent [1]. Scleroglucan demonstrated the highest binding affinity among the tested glucans with an IC50 value of 23 nM [1]. The rank order of competitive binding affinities was determined to be Scleroglucan >>> Schizophyllan > Laminarin > Glucan Phosphate > Glucan Sulfate [1]. This indicates that Scleroglucan binds to the receptor with a significantly higher affinity than Schizophyllan, despite both possessing a triple-helical conformation [1].

Receptor Pharmacology Immunology Competitive Binding

Patent-Enabled Stable Formulations: Aqueous Nucleic Acid Complexation and Cosmetic Additive Stability

Patents highlight Schizophyllan's utility in creating stable, high-value formulations that differentiate it from many other polysaccharides. A key application is the formation of highly stable complexes with nucleic acids (e.g., siRNA) through a specific interaction, a technology protected for therapeutic delivery [1][2]. Another patent details a Schizophyllan-containing cosmetic additive where long-term stability, particularly at low temperatures, is a central claim [3]. The invention specifies that the addition of polyhydric alcohols and amino acids improves the long-term solubility and stability of Schizophyllan, thereby maintaining its activity over time [3]. These formulation strategies address the inherent challenge of working with high-molecular-weight polysaccharides and provide a verifiable path to creating shelf-stable products.

Pharmaceutical Formulation Nucleic Acid Therapeutics Cosmetic Chemistry

Schizophyllan (9050-67-3): High-Value R&D and Industrial Application Scenarios Based on Quantified Evidence


Preclinical Cancer Immunotherapy and Combination Regimens

Procure Schizophyllan for in vivo oncology studies where a host-mediated antitumor effect is desired without the hepatotoxicity associated with certain chemopreventive agents. The direct head-to-head evidence shows that a single dose of Schizophyllan achieves efficacy comparable to a 4-week course of Tamoxifen in a mammary carcinoma model, while also suppressing Tamoxifen-induced hepatic lesions [1]. This makes Schizophyllan an ideal candidate for preclinical evaluation of combination therapies aimed at improving the safety profile of existing endocrine treatments.

Macrophage Biology and Innate Immune Activation Assays

Utilize Schizophyllan as a positive control or test article in macrophage activation assays. The evidence demonstrates it provides a more robust and flexible activation window (FI up to 9.0 over a 6-log concentration range) compared to Lentinan (FI max 4.0, 3-log range) in the J774.1 macrophage cell line [1]. This reliable and potent activity profile reduces assay variability and increases the likelihood of detecting immunomodulatory effects.

Advanced Drug Delivery Systems: Nucleic Acid Complexation

Source Schizophyllan for the development of novel nucleic acid delivery vectors. Molecular dynamics simulations confirm the presence of a unique ~3.5 Å internal cavity within its triple helix, which is the structural basis for its patented ability to form stable complexes with siRNA and other polynucleotides [1][2]. This property is not shared by other common β-glucans like Curdlan, making Schizophyllan a specific and enabling component for these advanced formulations.

Biomaterials Research Requiring Defined Rheology and Solubility

Select Schizophyllan for biomaterial and rheology studies requiring a water-soluble, rod-like, triple-helical polymer with defined solution behavior. Its specific branching degree (DB ~0.33) confers complete aqueous solubility and distinct viscoelastic properties (pseudoplastic flow), unlike the insoluble, unbranched Curdlan [1][2]. This allows researchers to work with a native, unmodified β-glucan in aqueous systems, simplifying experimental design and interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Schizophyllan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.